molecular formula C17H17ClN2O4S B2488024 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922062-40-6

4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2488024
CAS RN: 922062-40-6
M. Wt: 380.84
InChI Key: VKAJMUWHBPDKNG-UHFFFAOYSA-N
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Description

The compound "4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide" belongs to a class of chemical entities known for their diverse biological activities and potential therapeutic applications. These compounds often feature in the synthesis of novel derivatives aimed at exploring anticancer, antimicrobial, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, including chlorosulfonation, nitration, reduction, esterification, and condensation reactions. For example, a novel series of sulfonamide derivatives synthesized for potential anticancer activity demonstrates complex synthetic pathways leading to structurally diverse molecules with significant biological properties (Sławiński et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, demonstrating planar tetrazole rings and aryl rings that exhibit no conjugation to tetrazole groups in some derivatives. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Al-Hourani et al., 2015).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, including cyclocondensation processes facilitated by the presence of primary sulfonamide groups. Such reactions are pivotal for constructing complex ring systems like [1,4]oxazepines, which are significant for their biological activity (Sapegin et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are determined through various spectroscopic and crystallographic methods. These properties are essential for compound formulation and application in biological systems.

Chemical Properties Analysis

The chemical properties, such as reactivity with biological macromolecules, enzyme inhibition potency, and interaction with cellular targets, are explored through biochemical assays and molecular docking studies. For instance, the inhibitory activity against human carbonic anhydrases and potential antitumor effects have been a focus of recent studies, showcasing the therapeutic potential of sulfonamide derivatives (Kalinin et al., 2018).

Scientific Research Applications

Anticancer Activity

  • A study by Sławiński et al. (2012) reported the synthesis of novel benzenesulfonamide derivatives with potential anticancer activity. These compounds showed remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers Sławiński et al., 2012.

Carbonic Anhydrase Inhibition

  • Research by Sapegin et al. (2018) demonstrated that primary sulfonamide functionality enables the construction of [1,4]oxazepine rings, which exhibited strong inhibition of human carbonic anhydrases, a key aspect in therapeutic applications Sapegin et al., 2018.

Antimicrobial Properties

  • A study conducted by Sarvaiya et al. (2019) focused on the synthesis and evaluation of heterocyclic compounds with benzenesulfonamide for their antimicrobial activity. The synthesized compounds showed effectiveness against various bacteria and fungi Sarvaiya, Gulati & Patel, 2019.

HIV-1 Infection Prevention

  • Cheng De-ju (2015) reported on the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists. These small molecular antagonists could be used as targeting preparations in the prevention of human HIV-1 infection Cheng De-ju, 2015.

Photodynamic Therapy for Cancer Treatment

  • A 2020 study by Pişkin et al. revealed the potential of benzenesulfonamide derivatives in photodynamic therapy for cancer treatment. Their findings showed that these compounds have high singlet oxygen quantum yield, making them suitable as Type II photosensitizers Pişkin, Canpolat & Öztürk, 2020.

UV Protection and Antimicrobial for Cotton Fabrics

  • Research by Mohamed et al. (2020) explored thiazole azodyes containing a sulfonamide moiety for UV protection and antimicrobial properties of cotton fabrics. This application demonstrates the versatility of benzenesulfonamide derivatives in textile industries Mohamed, Abdel-Wahab & Fahmy, 2020.

properties

IUPAC Name

4-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-2-20-9-10-24-16-8-5-13(11-15(16)17(20)21)19-25(22,23)14-6-3-12(18)4-7-14/h3-8,11,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAJMUWHBPDKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

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